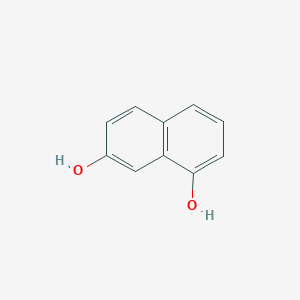

1,7-Dihydroxynaphthalene

説明

Historical Context of Dihydroxynaphthalene Isomer Studies

The study of dihydroxynaphthalene isomers is rooted in the broader history of naphthalene (B1677914) chemistry, which began in the early 19th century. Initial investigations into naphthalene and its derivatives laid the groundwork for understanding the influence of substituent placement on the properties of aromatic compounds. The exploration of dihydroxynaphthalenes, in particular, gained traction as synthetic methodologies advanced, allowing for the selective placement of hydroxyl groups on the naphthalene ring. These studies were pivotal in elucidating the principles of isomerism and its impact on chemical reactivity, physical properties, and potential applications. The investigation into various isomers, such as 1,5-dihydroxynaphthalene (B47172) and 2,7-dihydroxynaphthalene (B41206), has provided a comparative framework for understanding the unique characteristics of each isomer, including 1,7-Dihydroxynaphthalene. solubilityofthings.comsolubilityofthings.comsigmaaldrich.com The subtle differences in the positions of the two hydroxyl groups on the naphthalene core lead to significant variations in their chemical behavior and potential uses. solubilityofthings.com

Scope and Significance of this compound in Contemporary Chemistry

In contemporary chemistry, this compound, also known as 1,7-naphthalenediol, is recognized as a valuable and versatile chemical intermediate. chemicalbook.compengnuochemical.comatomfair.comthermofisher.comfishersci.at Its bifunctional nature, stemming from the two hydroxyl groups, allows it to participate in a wide range of chemical reactions, making it a key building block in organic synthesis. solubilityofthings.comatomfair.com The compound's unique structural and electronic properties have garnered significant interest, leading to its use in the development of new materials and molecules with specific functions. pengnuochemical.comatomfair.com It serves as a precursor in the synthesis of dyes, pigments, and even more complex molecular architectures. pengnuochemical.comatomfair.com

Overview of Key Research Domains for this compound

The application of this compound and its derivatives spans several key research areas:

Organic Synthesis: It is an important raw material and intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comfishersci.atfishersci.ca Its hydroxyl groups can be derivatized to form ethers, esters, and other functional groups, enabling the construction of complex molecules.

Polymer and Materials Science: This compound and its isomers are utilized as monomers in the synthesis of high-performance polymers. For instance, derivatives of dihydroxynaphthalenes are used to create liquid crystal polymers and other advanced materials. Research has also explored the use of its derivatives in creating banana-shaped mesogens that exhibit novel columnar mesophases. acs.org

Medicinal Chemistry: Naphthalene derivatives, in general, have been investigated for their potential biological activities. ijpsjournal.com While specific research on the medicinal applications of this compound is a developing area, the broader class of dihydroxynaphthalenes has been a subject of interest for their potential therapeutic properties. solubilityofthings.comijpsjournal.com

Dye and Pigment Industry: The ability of this compound to couple with diazotized anilines to form monoazo and disazo derivatives makes it a valuable component in the manufacturing of dyes. chemicalbook.com Its structure contributes to the creation of vibrant and long-lasting colors. pengnuochemical.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | naphthalene-1,7-diol | atomfair.comthermofisher.com |

| CAS Number | 575-38-2 | chemicalbook.comatomfair.comthermofisher.com |

| Molecular Formula | C₁₀H₈O₂ | atomfair.comthermofisher.comfishersci.at |

| Molecular Weight | 160.17 g/mol | atomfair.comfishersci.atsigmaaldrich.com |

| Appearance | Yellowish to white powder/crystalline solid | chemicalbook.comatomfair.com |

| Melting Point | 180-184 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol (B145695), methanol (B129727), and acetone. | chemicalbook.comatomfair.comfishersci.at |

| UV-Vis Absorption (λmax) | 335 nm (in Cyclohexane) | chemicalbook.com |

Research Findings on this compound

Detailed research has provided insights into the synthesis and reactivity of this compound.

Synthesis

One established method for the preparation of this compound involves the caustic fusion of 2-hydroxynaphthalene-8-sulfonic acid at 300°C. chemicalbook.com An alternative route is the acid desulfonation of 2,8-dihydroxynaphthalene-6-sulfonic acid. chemicalbook.com

Chemical Reactivity

The reactivity of this compound is largely dictated by its hydroxyl groups and the aromatic naphthalene core.

Coupling Reactions: It readily undergoes coupling reactions with diazotized anilines to produce monoazo and disazo derivatives, which are classes of dyes. chemicalbook.com

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized products.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters. For example, a derivative, this compound, trifluoroacetate (B77799) ester, has been synthesized and characterized. nih.gov

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic techniques. chemicalbook.com Nuclear Magnetic Resonance (NMR) data, including ¹H NMR and ¹³C NMR spectra, are available for its characterization. nih.govchemicalbook.com Mass spectrometry data, specifically from electron ionization, further corroborates its molecular structure. nist.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

naphthalene-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVBIBLYOCVYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060359 | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [MSDSonline] | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

[Ullmann] 252 °C | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

575-38-2 | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthalenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D42F605CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,7 Dihydroxynaphthalene

Industrial Scale Synthesis Pathways for Dihydroxynaphthalenes

The large-scale production of dihydroxynaphthalenes, including isomers like 1,7-dihydroxynaphthalene, primarily relies on established chemical routes that have been optimized for yield and cost-effectiveness.

Sulfonation-Alkali Fusion Routes and Associated Challenges

A prevalent industrial method for synthesizing dihydroxynaphthalenes involves a two-step process: sulfonation of naphthalene (B1677914) followed by alkali fusion. epo.orgpatsnap.com Initially, naphthalene is treated with sulfuric acid to produce naphthalenedisulfonic acids. patsnap.com The specific isomers formed during sulfonation are dependent on reaction conditions such as temperature. For instance, the synthesis of 2,6-naphthalenedisulfonic acid is achieved by reacting refined naphthalene with concentrated sulfuric acid at elevated temperatures (e.g., 165°C) for several hours. patsnap.com

The subsequent step is alkali fusion, where the naphthalenedisulfonic acid salt is heated with a strong base, typically sodium hydroxide (B78521) or potassium hydroxide, at high temperatures (around 300°C) to replace the sulfonic acid groups with hydroxyl groups. epo.orggoogle.comchemicalbook.com For example, 2,7-dihydroxynaphthalene (B41206) is produced via caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at 300°C. chemicalbook.com Similarly, 1,5-dihydroxynaphthalene (B47172) is prepared from naphthalene-1,5-disulfonic acid by hydrolysis with a strong base. wikipedia.org

However, this method is not without its challenges:

Harsh Reaction Conditions: The high temperatures and strongly basic environment required for alkali fusion can lead to the formation of byproducts and decomposition of the desired product.

Byproduct Formation: A significant issue is the formation of byproducts such as hydroxynaphthalenes from incomplete reaction or side reactions. For example, in the synthesis of 2,7-dihydroxynaphthalene, the generated water can hydrolyze one of the sulfonic acid groups, leading to the formation of 1-hydroxynaphthalene as a byproduct. google.com The use of phenol (B47542) as an antioxidant has been explored to reduce tar formation during the alkali fusion of 2,6-naphthalenedisulfonic acid disodium (B8443419) salt.

Waste Generation: The process generates substantial amounts of wastewater and inorganic salts, which require treatment. google.com

Low Yields: Earlier methods involving sulfonation and alkali fusion of naphthalene were reported to have low yields of around 50%.

To address some of these challenges, modifications have been developed. For instance, a method for synthesizing 2,7-dihydroxynaphthalene utilizes a high-pressure kettle and a reaction solvent like n-dodecane to control the reaction. google.com

Hydroxylation of Naphthalene Precursors

Direct hydroxylation of naphthalene precursors presents an alternative route, although it is often more challenging to control the regioselectivity. The oxidation of naphthalene derivatives using various oxidizing agents can yield dihydroxynaphthalenes.

One approach involves the oxidation of diisopropylnaphthalene. This process starts with the oxidation of a diisopropylnaphthalene isomer (e.g., 2,6-diisopropylnaphthalene) with molecular oxygen in the presence of a base to form diisopropylnaphthalene dihydroperoxide. This intermediate is then subjected to acid decomposition to yield the corresponding dihydroxynaphthalene. google.com

Another method involves the hydroxylation of naphthalene sulphonic acid derivatives using peroxodisulphate. For example, the oxidation of 1,8-dihydroxynaphthalene-3,6-disulphonic acid with potassium peroxodisulphate leads to further hydroxylation of the naphthalene ring. researchgate.netniscpr.res.in The reaction mechanism can vary depending on the specific substrate. researchgate.net

Laboratory-Scale Synthetic Approaches to this compound

In a laboratory setting, where scale is smaller and cost may be less of a constraint, different synthetic strategies can be employed.

Caustic Fusion Techniques

Similar to the industrial process, caustic fusion is also a viable laboratory method for the synthesis of this compound. This involves the fusion of 2-hydroxynaphthalene-8-sulfonic acid with a caustic alkali at high temperatures (around 300°C). chemicalbook.com Another precursor that can be used is 2,8-dihydroxynaphthalene-6-sulfonic acid, which undergoes acid desulfonation to yield this compound. chemicalbook.com

Hydrolysis of Diacyloxynaphthalenes with Acid Catalysts

An alternative laboratory-scale synthesis involves the hydrolysis of diacyloxynaphthalenes. This method offers the advantage of proceeding under milder conditions compared to alkali fusion, potentially leading to higher purity products. google.comgoogle.com In this process, a diacyloxynaphthalene is hydrolyzed in a solvent containing water in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The use of an acid catalyst is reported to prevent the formation of dimeric byproducts that can occur with alkali-catalyzed hydrolysis. google.com The resulting dihydroxynaphthalene can then be purified by washing with a solvent. google.comgoogle.com

Biocatalytic and Microbial Transformation Routes to Dihydroxynaphthalene Isomers

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Microorganisms and their enzymes can catalyze the formation of specific dihydroxynaphthalene isomers under mild conditions. mdpi.com

The microbial degradation of naphthalene often proceeds through dihydroxynaphthalene intermediates. For example, naphthalene is first oxidized by naphthalene dioxygenase to cis-naphthalene dihydrodiol, which is then converted to 1,2-dihydroxynaphthalene by a dehydrogenase. frontiersin.org This 1,2-dihydroxynaphthalene is a central metabolite that can be further processed by the cell. frontiersin.orgnih.gov

Specific microbial strains have been utilized for the targeted synthesis of dihydroxynaphthalene isomers. A mutant strain of Pseudomonas fluorescens (TTC1) has been shown to oxidize 1- and 2-naphthols to produce various dihydroxynaphthalene isomers. researchgate.net The reaction proceeds through unstable dihydrodiol intermediates that spontaneously dehydrate to the aromatic dihydroxynaphthalenes. researchgate.net

Furthermore, enzymes involved in melanin (B1238610) biosynthesis in fungi and bacteria have been identified and characterized for their ability to produce dihydroxynaphthalenes. For instance, tetrahydroxynaphthalene reductase from Magnaporthe grisea can reduce polyhydroxynaphthalenes. thieme-connect.com In the bacterium Sorangium cellulosum, a set of enzymes including a type III polyketide synthase, an aldo-keto reductase, and a dehydratase work in concert to synthesize 1,8-dihydroxynaphthalene from malonyl-CoA. researchgate.net These biocatalytic systems highlight the potential for developing environmentally friendly routes to these valuable chemical compounds. thieme-connect.dersc.org

Table of Synthetic Parameters for Dihydroxynaphthalenes

| Product | Precursor | Method | Key Reagents | Temperature | Reported Yield/Purity | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dihydroxynaphthalene (B47133) | 2,6-Naphthalenedisulfonic acid | Sulfonation-Alkali Fusion | H₂SO₄, KOH/NaOH | 165°C (sulfonation), 330°C (fusion) | >85% crude yield, 98% purity | patsnap.com |

| 2,7-Dihydroxynaphthalene | Naphthalene-2,7-disulfonic acid | Caustic Fusion | NaOH | 300°C | Not specified | chemicalbook.com |

| 1,5-Dihydroxynaphthalene | Naphthalene-1,5-disulfonic acid | Hydrolysis with strong base | Strong base, then acid | Not specified | Not specified | wikipedia.org |

| This compound | 2-Hydroxynaphthalene-8-sulfonic acid | Caustic Fusion | Caustic alkali | 300°C | Not specified | chemicalbook.com |

| Dihydroxynaphthalenes | Diacyloxynaphthalene | Acid-catalyzed Hydrolysis | Acid catalyst (e.g., H₂SO₄) | Not specified | High yield and purity | google.comgoogle.com |

| Dihydroxynaphthalene Isomers | 1- and 2-Naphthols | Microbial Oxidation | Pseudomonas fluorescens TTC1 | 30°C | Not specified | researchgate.net |

Microbial Oxidation of Naphthols

The synthesis of dihydroxynaphthalene isomers can be achieved through the microbial oxidation of 1- and 2-naphthols. researcher.life A mutant strain of Pseudomonas fluorescens TTC1 (NCIMB 40605), derived from the naphthalene-degrading Pseudomonas fluorescens N3 (NCIMB 40530), has been utilized for this purpose. researchgate.net This biotransformation process involves the oxidation of naphthols to produce various dihydroxynaphthalene isomers. researchgate.netresearcher.life

The oxidation reactions proceed via the formation of unstable dihydrodiol intermediates. researchgate.net These intermediates spontaneously eliminate water to form the more stable, fully aromatic dihydroxynaphthalenes. researchgate.net The dehydration reaction exhibits high regioselectivity, a phenomenon confirmed by studying the acid-catalyzed aromatization of stable monosubstituted naphthalene cis-1,2-dihydrodiols. researchgate.net

When 1-naphthol (B170400) is used as the substrate for biotransformation, a mixture of this compound and 1,5-dihydroxynaphthalene is produced in a 55:45 molar ratio. researchgate.net In the case of 2-naphthol (B1666908) oxidation by Escherichia coli expressing toluene (B28343) monooxygenases, a mixture of 1,6-, 2,7-, 1,7-, and other dihydroxynaphthalene isomers is formed. psu.edu

It's noteworthy that in these microbial oxidation processes, any excess substrate can be recovered unaltered at the end of the reaction. researchgate.net

Enzymatic Regioselectivity in Acylation and Hydrolysis Reactions

The regioselective nature of lipases is harnessed in the acylation and hydrolysis of dihydroxynaphthalenes to synthesize specific monoesters. rsc.org While some lipases, such as those from Mucor miehei, Candida cylindracea, and porcine pancreas, have shown unsatisfactory results in the acylation of dihydroxynaphthalenes, others have demonstrated high efficiency and regioselectivity. rsc.org

For instance, the acylation of this compound catalyzed by Candida antarctica lipase (B570770) A (CAL-A) can be optimized to achieve an 83% conversion to 7-acetoxy-1-hydroxynaphthalene. rsc.org This optimized process has been successfully applied on a preparative scale, yielding the product in 78% isolated yield after purification. rsc.org

Similarly, lipase-catalyzed hydrolysis of diacetoxynaphthalenes can be controlled to favor the formation of monoesters. rsc.org For example, the hydrolysis of 1,7-diacetoxynaphthalene catalyzed by Candida antarctica lipase B (CAL-B) can achieve a 91% conversion to 7-acetoxy-1-hydroxynaphthalene with excellent regioselectivity by adjusting the reaction time. rsc.org Computational studies, including molecular dynamic simulations, suggest a correlation between the observed regiopreference of CAL-B in hydrolysis and the distance between the most reactive carbonyl group and the Ser-105 residue in the catalytic site. rsc.org

The choice of solvent also plays a crucial role in the conversion and selectivity of these enzymatic reactions. rsc.orgrsc.org

Table 1: Lipase-Catalyzed Acylation of this compound

| Enzyme | Acylating Agent | Solvent | Conversion (%) | Product |

|---|---|---|---|---|

| CAL-A | Vinyl Acetate | Toluene | 83 | 7-acetoxy-1-hydroxynaphthalene |

| CAL-B | Vinyl Acetate | Toluene | - | - |

| PSC | Vinyl Acetate | Toluene | - | - |

| RMIM | Vinyl Acetate | Toluene | - | - |

Data sourced from a study on lipase regioselectivity. rsc.org

Table 2: Lipase-Catalyzed Hydrolysis of 1,7-Diacetoxynaphthalene

| Enzyme | Solvent | Time (h) | Conversion (%) | Product |

|---|---|---|---|---|

| CAL-B | Toluene | 8 | 91 | 7-acetoxy-1-hydroxynaphthalene |

| RMIM | TBME | 2 | - | - |

Data sourced from a study on lipase regioselectivity. rsc.org

Synthesis of Functionalized this compound Derivatives

Azo dyes derived from dihydroxynaphthalenes have been synthesized for various applications, including as ligands for metal complexes. researchgate.net For example, new azo compounds are prepared by coupling the diazonium salts of amines with 2,7-dihydroxynaphthalene. researchgate.net The resulting azo compounds' structures are then confirmed using elemental analysis, UV-vis, IR, and 1H-NMR spectroscopy. researchgate.net Another synthesized reagent, [3-hydroxy 4-(1-azo-2,7-dihydroxy) naphthalene sulfonic acid] (AAN), has been used for the spectrophotometric determination of fluorometholone. walshmedicalmedia.com

Heterocyclic compounds with a dihydroxynaphthalene core have been synthesized through various chemical reactions. One such method is the Pechmann condensation of 2,7-dihydroxynaphthalene with ethyl acetoacetate (B1235776) in the presence of a solid acid catalyst like Amberlyst-15. iiste.org This reaction, conducted under solvent-free conditions, yields both linear and angular benzocoumarins, as well as a small amount of a benzochromone. iiste.org

Another approach involves a one-pot multicomponent cyclo-condensation reaction of 2,7-dihydroxynaphthalene, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. tandfonline.com The resulting product can then undergo a condensation reaction with 4,7-dichloroquinoline (B193633) to produce novel chloroquinoline-xanthene hybrids. tandfonline.com

Schiff bases, characterized by an imine (C=N) group, can be synthesized from dihydroxynaphthalene derivatives. nih.govnsf.gov These compounds are often derived from the reaction of a primary amine with a carbonyl compound. nih.govnsf.gov

For instance, a novel Schiff base, 2-(((2,7-dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one (PROM1), was synthesized from Rhodamine 6G hydrazide and 2,7-dihydroxynaphthalene-1-carbaldehyde via an imine condensation reaction. nih.gov The synthesis involved refluxing the reactants in ethanol (B145695) with a few drops of acetic acid. nih.gov

Another example is the synthesis of 1-((pyrimidin-2-ylimino)methyl)naphthalene-2,7-diol from 2,7-dihydroxynaphthalene, triethyl orthoformate, and 2-aminopyrimidine (B69317) under solvent-free conditions with a formic acid catalyst. shd-pub.org.rs

Chemical Reactivity and Mechanistic Investigations of 1,7 Dihydroxynaphthalene

Oxidation Reactions of 1,7-Dihydroxynaphthalene

The electron-rich nature of the 1,7-DHN ring system, enhanced by the two hydroxyl groups, makes it susceptible to oxidation. This can occur through enzymatic or chemical means, leading to a variety of products, from simple quinones to complex polymers. The position of the hydroxyl groups influences the regioselectivity of these reactions.

Enzymes, particularly oxidoreductases like peroxidases, can catalyze the oxidation of dihydroxynaphthalenes. While direct studies on this compound are not extensively detailed in the provided results, the behavior of similar isomers provides significant insight. For instance, horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) is a well-established system for oxidizing phenolic compounds. torvergata.ittandfonline.com The oxidation of naphthols by HRP/H₂O₂ proceeds via the formation of phenoxyl radicals. torvergata.it

Microbial systems also demonstrate the ability to oxidize naphthols to dihydroxynaphthalenes. The mutant strain Pseudomonas fluorescens TTC1 can oxidize 1-naphthol (B170400) to a mixture of this compound and 1,5-dihydroxynaphthalene (B47172), and 2-naphthol (B1666908) to a mixture of this compound and 2,6-dihydroxynaphthalene (B47133). researchgate.net These reactions are catalyzed by a naphthalene (B1677914) dioxygenase system and proceed through unstable dihydrodiol intermediates that spontaneously dehydrate to form the aromatic dihydroxynaphthalene products. researchgate.net Similarly, toluene (B28343) monooxygenases have been shown to convert 1-naphthol and 2-naphthol into various dihydroxynaphthalene isomers, including 1,7-DHN. psu.edu

Table 1: Examples of Enzyme-Catalyzed Oxidation Involving Dihydroxynaphthalenes

| Enzyme System | Substrate(s) | Product(s) | Research Finding |

|---|---|---|---|

| Pseudomonas fluorescens TTC1 (Naphthalene dioxygenase) | 1-Naphthol | This compound, 1,5-Dihydroxynaphthalene (55:45 ratio) | The biotransformation occurs via an unstable dihydrodiol intermediate. researchgate.net |

| Pseudomonas fluorescens TTC1 (Naphthalene dioxygenase) | 2-Naphthol | This compound, 2,6-Dihydroxynaphthalene (95:5 ratio) | Demonstrates high regioselectivity in the oxidation of 2-naphthol. researchgate.net |

| Toluene 4-monooxygenase (T4MO) | 2-Naphthol | 2,3-, 2,7-, 1,7-, and 2,6-Dihydroxynaphthalenes | T4MO oxidized 2-naphthol to a mixture of dihydroxynaphthalenes. psu.edu |

| Toluene ortho-monooxygenase (ToMO) | 1-Naphthol | This compound | ToMO showed specific activity on 1-naphthol to produce 1,7-DHN. psu.edu |

This compound can undergo oxidative self-polymerization due to its two reactive phenolic hydroxyl groups. acs.org This process is fundamental to the formation of complex structures like allomelanins, which are nitrogen-free pigments found in fungi. acs.orgresearchgate.net The polymerization is initiated by the oxidation of the hydroxyl groups to form radical species, which then couple together. torvergata.itnih.gov

The polymerization of dihydroxynaphthalene isomers can be catalyzed by enzymes like laccase, mimicking fungal melanogenesis. nih.gov These reactions lead to the formation of polymeric coatings with useful properties. nih.gov For example, the laccase-catalyzed polymerization of 2,7-DHN results in a material-independent adhesive nanocoating. nih.gov The polymerization of 1,8-DHN, a related isomer, has been studied in detail, showing that it proceeds through the formation of dimers and oligomers via C-C bond formation, eventually leading to a melanin-like polymer. researchgate.netacs.org Similarly, 1,7-DHN can be a precursor for creating carbonized polymer dots (CDs) with specific fluorescence properties when co-polymerized with other reagents under solvothermal conditions. acs.org

The oxidative dimerization of naphthalene derivatives can also be achieved using chemical oxidants like iron(III) chloride, which initiates the reaction by oxidizing a phenol (B47542) moiety to a radical cation. researchgate.net This radical can then undergo intermolecular coupling. researchgate.net

The strong reducing potential of this compound allows it to act as a reducing agent in the synthesis of metallic nanoparticles. rsc.org This property is attributed to the hydroxyl groups, which can donate electrons and become oxidized in the process, reducing metal ions to their elemental state (e.g., Au⁺³ to Au⁰). scielo.org.mxfrontiersin.org

A key application is the synthesis of high-quality gold nanorods (AuNRs). rsc.orgresearchgate.net In a seed-mediated growth method, 1,7-DHN is used as a reducing agent to control the growth of AuNRs. rsc.org This method allows for fine control over the size and aspect ratio of the nanorods, which in turn tunes their longitudinal surface plasmon resonance (SPR) wavelength. rsc.orgresearchgate.net By adjusting the concentration of 1,7-DHN, along with other reagents like silver ions and cetyltrimethylammonium bromide (CTAB), AuNRs with SPR wavelengths extending into the near-infrared region (above 1000 nm) and with small diameters can be synthesized. rsc.orgresearchgate.net

Table 2: Synthesis of Gold Nanorods using this compound

| Nanoparticle | Reducing Agent | Synthesis Method | Key Findings |

|---|---|---|---|

| Gold Nanorods (AuNRs) | This compound | Seed-mediated growth | Enables controllable synthesis of AuNRs with high monodispersity and tunable plasmon resonance. rsc.orgresearchgate.net |

Oxidative Dimerization and Polymerization Pathways

Nucleophilic and Electrophilic Substitution Reactions

The activated naphthalene ring of 1,7-DHN is a substrate for both nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups.

Arylamination involves the introduction of an aryl-amino group onto the naphthalene ring. The oxidative arylamination of this compound has been reported, indicating a pathway for forming C-N bonds. researchgate.netresearchgate.net In a related process, the oxidative phenylamination of 1,5-dihydroxynaphthalene with arylamines containing electron-donating substituents has been achieved using oxidants or photochemical methods. beilstein-journals.org The mechanism is proposed to involve an electron transfer from the arylamine to the oxidant, generating a radical cation that undergoes electrophilic substitution on the activated dihydroxynaphthalene ring. beilstein-journals.org

The hydroxyl groups of dihydroxynaphthalenes can also be replaced in nucleophilic aromatic substitution (SNAr) reactions. For example, 2,7-dihydroxynaphthalene (B41206) has been used in the synthesis of cofacial porphyrin dimers by reacting it with a dibromo-porphyrin, where the diol acts as a dinucleophile. tum.denih.gov

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) or an amine in the presence of an aqueous sulfite (B76179) or bisulfite. wikipedia.orgmsuniv.ac.in This reaction is a cornerstone in the synthesis of aminonaphthalenes and their derivatives.

This compound is a known substrate for the Bucherer reaction, where it is converted to 7-amino-1-naphthol. wikipedia.orgmsuniv.ac.in This demonstrates the regioselective nature of the reaction, where one hydroxyl group is preferentially converted to an amino group. The reaction mechanism involves the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by the amine and subsequent elimination of water and bisulfite to yield the aminonaphthol product. wikipedia.org The reaction can be performed under various conditions, including using microwave irradiation to accelerate the process. researchgate.net

Table 3: Bucherer-Type Amination of Dihydroxynaphthalenes

| Substrate | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Ammonia, Sodium Bisulfite | 7-Amino-1-naphthol | Bucherer Reaction wikipedia.orgmsuniv.ac.in |

| 2,7-Dihydroxynaphthalene | Dimethylamine, Sodium Bisulfite | 7-N,N-dimethylamino-2-naphthol | Bucherer Reaction researchgate.net |

Arylamination Reactions

Formation of Coordination Complexes and Organometallic Compounds

This compound serves as a versatile precursor and ligand in the field of coordination chemistry and organometallic synthesis. Its bifunctional hydroxyl groups provide active sites for chelation and the formation of complex structures with various metal centers. Researchers utilize this compound to create ligands for metal-organic frameworks (MOFs) and in catalysis. atomfair.com The diol functionality allows it to act as a building block for self-assembling supramolecular architectures.

One area of investigation involves the synthesis of ligands derived from this compound for creating coordination polymers. For instance, 1,7-Bis(2-pyridyloxy)naphthalene has been synthesized by reacting this compound with 2-bromopyridine (B144113) in the presence of potassium carbonate. nih.gov Such flexible ligands are instrumental in exploring structural diversity and isomerism in coordination polymers with metal ions like Cd(II). nih.gov

The compound is also used in the synthesis of functional nanomaterials. Multicolor carbonized polymer dots (CDs) with tunable emissions have been created using this compound as a precursor. nih.govacs.org In this process, the structural arrangement of the hydroxyl groups on the naphthalene ring plays a crucial role in determining the photoluminescent properties of the resulting CDs. nih.govacs.org For example, blue-emitting CDs were synthesized via an ethanol-thermal reaction of this compound and L-methionine. nih.govacs.org This demonstrates the compound's utility in creating advanced materials where its coordination with other precursors dictates the final properties.

While direct studies on organometallic compounds of this compound are specific, research on related dihydroxynaphthalene isomers provides insight into their coordination behavior. For example, azo dyes derived from dihydroxynaphthalenes (1,6- and 2,7-isomers) have been used to synthesize complexes with Co(II), Ni(II), and Cu(II). researchgate.net In these complexes, the ligands coordinate to the metal ions in a bidentate fashion through the oxygen of the hydroxyl group and a nitrogen atom from the azo group. researchgate.net Similarly, host-guest complexes have been formed between 2,7-dihydroxynaphthalene and bipyridinium cobalt(II) or zinc(II) pyridinedicarboxylate, where the diol interacts with the host framework. researchgate.net Studies on 1,8-dihydroxynaphthalene have shown it to be an effective building block for self-assembly with aryl boronic acids and 4,4'-bipyridine, forming stable host-guest complexes. mdpi.com These examples highlight the general capacity of dihydroxynaphthalenes to participate in the formation of diverse coordination compounds.

| Precursors | Reagents/Conditions | Resulting Complex/Compound | Application/Significance | Reference |

| This compound | 2-Bromopyridine, K₂CO₃, Sulpholane/Toluene | 1,7-Bis(2-pyridyloxy)naphthalene | Ligand for coordination polymers | nih.gov |

| This compound | L-methionine, Ethanol (B145695) (180 °C) | Blue-emitting Carbonized Polymer Dots (b-CDs) | Functional nanomaterials with tunable fluorescence | nih.govacs.org |

| Dihydroxynaphthalenes (1,6- and 2,7-) | Diazonium salts, Metal salts (Co, Ni, Cu) | Azo dye metal complexes | Dyes, potential catalysts | researchgate.net |

| 2,7-Dihydroxynaphthalene | Bipyridinium Co(II)/Zn(II) pyridinedicarboxylate | Host-guest complexes | Supramolecular chemistry | researchgate.net |

| 1,8-Dihydroxynaphthalene | Aryl boronic acids, 4,4'-Bipyridine | Boronic ester-based host-guest complexes | Hydrolytically stable supramolecular structures | mdpi.com |

Studies on Reaction Regioselectivity and Stereochemistry

The presence of two hydroxyl groups with different chemical environments on the naphthalene core of this compound makes it an interesting substrate for studying reaction regioselectivity. The similar reactivity of the two phenolic hydroxyl groups often presents a challenge in achieving selective functionalization. rsc.orgrsc.org

A significant area of research has been the use of enzymes to achieve regioselectivity that is difficult to obtain through conventional chemical methods. Lipases have been successfully employed in the regioselective acylation and hydrolysis of this compound and its diacetate derivative. rsc.orgrsc.org In a study exploring lipase (B570770) regioselectivity, various immobilized lipases were screened for the synthesis of monoesters. rsc.org For the hydrolysis of 1,7-diacetoxynaphthalene, lipase from Pseudomonas sp. (PSL) in tert-butyl methyl ether (TBME) was found to regioselectively produce 7-acetoxy-1-hydroxynaphthalene. rsc.org The study optimized reaction conditions, including the choice of solvent, to improve both conversion and selectivity. rsc.orgrsc.org Computational studies suggested that the regiopreference of lipase CAL-B in hydrolysis correlates with the distance between the most reactive carbonyl group and the Ser-105 residue in the enzyme's catalytic site. rsc.org

| Reaction | Enzyme | Solvent | Product | Conversion (%) | Regioisomeric Ratio | Reference |

| Hydrolysis of 1,7-diacetoxynaphthalene | Pseudomonas sp. lipase (PSL) | TBME | 7-acetoxy-1-hydroxynaphthalene | >95 | >99:1 | rsc.org |

| Acylation of this compound | Candida antarctica lipase B (CAL-B) | Dioxane | 7-acetoxy-1-hydroxynaphthalene | 50 | >99:1 | rsc.orgrsc.org |

| Acylation of this compound | Candida antarctica lipase B (CAL-B) | Toluene | 7-acetoxy-1-hydroxynaphthalene | 61 | >99:1 | rsc.orgrsc.org |

| Acylation of this compound | Candida antarctica lipase B (CAL-B) | Acetonitrile | 7-acetoxy-1-hydroxynaphthalene | 58 | >99:1 | rsc.orgrsc.org |

Beyond enzymatic reactions, other methods have been explored to control selectivity in reactions involving dihydroxynaphthalene systems. Microbial oxidation of naphthols using mutant strains of Pseudomonas fluorescens can produce various dihydroxynaphthalene isomers. researchgate.net These reactions proceed through unstable dihydrodiol intermediates that spontaneously dehydrate, a process noted for its high regioselectivity. researchgate.net

Studies on related dimethoxynaphthalene systems also provide insights into the factors governing regioselectivity. For instance, the cleavage of methyl-oxygen bonds in aroylated 2,7-dimethoxynaphthalenes using AlCl₃ was found to be highly regioselective. scirp.org The reaction demonstrated a neighboring group effect, where the aroyl group directed the cleavage to the adjacent methoxy (B1213986) group at the 2-position. scirp.org

The stereochemistry of products derived from dihydroxynaphthalene reactions is another critical aspect of investigation. The reaction of 1,4-dibromo-2,3-dihydroxynaphthalene with 2-naphthoxide ion was shown to yield conformationally locked stereoisomers of ternaphthol and quaternaphthol products. acs.org Significantly, high stereoselectivity could be achieved under kinetic control, demonstrating that reaction conditions can be tuned to favor the formation of specific stereoisomers over a nonselective thermodynamic distribution. acs.org Similarly, the stereochemistry of complex furan (B31954) derivatives prepared from 2,7-dihydroxynaphthalene has been investigated, highlighting the formation of specific cis/trans isomers depending on the reaction pathway. researchgate.net

Spectroscopic and Advanced Characterization Techniques for 1,7 Dihydroxynaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment of isomers like 1,7-dihydroxynaphthalene.

¹H NMR Spectroscopy Applications

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and arrangement of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum displays distinct signals for each of the six aromatic protons and the two hydroxyl protons, confirming the compound's structure. chemicalbook.comthermofisher.com The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly informative, revealing their positions on the naphthalene (B1677914) ring system relative to each other and to the hydroxyl groups.

In a typical analysis using dimethylsulfoxide-d6 (DMSO-d6) as the solvent, the hydroxyl protons appear as distinct singlets at high chemical shifts, around 9.80 and 9.60 ppm, confirming their acidic nature. chemicalbook.com The six aromatic protons resonate in the expected range of approximately 6.7 to 7.7 ppm. chemicalbook.com The specific splitting patterns (e.g., doublets, triplets, or more complex multiplets) arise from spin-spin coupling between adjacent protons, which allows for the precise assignment of each proton to its position on the naphthalene core. Commercial suppliers of this compound often provide specification sheets confirming that the ¹H NMR spectrum of their material conforms to the known structure. thermofisher.com

Interactive Table 1: ¹H NMR Chemical Shift Data for this compound Data recorded on a 400 MHz spectrometer in DMSO-d6. chemicalbook.com

| Assigned Proton | Chemical Shift (ppm) |

|---|---|

| OH (Position 1) | 9.80 |

| OH (Position 7) | 9.60 |

| Aromatic CH | 7.66 |

| Aromatic CH | 7.41 |

| Aromatic CH | 7.22 |

| Aromatic CH | 7.06 |

| Aromatic CH | 7.05 |

¹³C NMR Spectroscopy Applications

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. While public databases readily provide ¹H NMR spectra, fully assigned ¹³C NMR data for this compound is less commonly published.

However, based on general principles of ¹³C NMR, the spectrum is expected to show ten distinct signals. oregonstate.edu The carbon atoms bonded to the electron-withdrawing hydroxyl groups (C1 and C7) would appear at the highest chemical shifts (downfield) in the aromatic region, typically between 150-160 ppm. The remaining eight carbon atoms, including the two quaternary carbons at the ring fusion (C4a, C8a) and the six carbons bearing hydrogen atoms, would resonate at lower chemical shifts within the aromatic region (approximately 105-140 ppm). oregonstate.edu This technique is crucial for confirming the carbon framework and distinguishing this compound from its other isomers, as each isomer presents a unique set of carbon chemical shifts. nih.gov Studies on related dihydroxynaphthalene derivatives routinely use ¹³C NMR for structural confirmation. nih.govmdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, various MS methods are employed to confirm its identity and for quantification in complex mixtures.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large molecules like proteins and polymers. mdpi.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, promoting gentle ionization and minimizing fragmentation of the analyte. mdpi.com

While highly effective for macromolecules, the application of MALDI-TOF MS for the direct analysis of low molecular weight compounds like this compound (molecular weight: 160.17 g/mol ) can be challenging. This is due to potential interference from the matrix ions, which also appear in the low mass range. nih.gov However, the technique has been successfully applied in the characterization of polymers and larger complex structures derived from dihydroxynaphthalenes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In GC-MS analysis, the sample is first vaporized and passed through a capillary column, which separates the components of the mixture. As each component, such as this compound, elutes from the column, it enters the mass spectrometer. There, it is typically ionized by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks that form a unique "fingerprint" for the compound.

The NIST WebBook database contains the electron ionization mass spectrum for this compound, which shows a prominent molecular ion peak at an m/z of 160, confirming its molecular weight. nist.govnist.gov Research studies have developed specific GC-MS methods to quantify various dihydroxynaphthalene isomers, including 1,7-DHN, in biological samples like urine. nih.gov In these methods, the dihydroxynaphthalenes are often derivatized to increase their volatility before analysis. For instance, the trifluoroacetate (B77799) ester of this compound has been characterized using GC-MS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its measured mass. Unlike nominal mass spectrometry which provides an integer mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₀H₈O₂), the theoretical exact mass is 160.05243 g/mol . HRMS analysis would confirm this exact mass, unequivocally differentiating it from other compounds with a nominal mass of 160. The technique is often paired with liquid chromatography (LC-HRMS) to analyze complex mixtures. For example, LC-HRMS has been used to identify various transformation products of polycyclic aromatic hydrocarbons, including different dihydroxynaphthalene isomers. acs.org While specific HRMS data for the parent this compound molecule is not always published in isolation, the technique is routinely applied in studies involving its derivatives or its detection in complex environmental or biological matrices. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a principal technique for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific bonds. A key feature is the broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

Furthermore, the C=C stretching vibrations within the naphthalene ring system give rise to characteristic absorptions in the 1500-1600 cm⁻¹ range. The C-O stretching and O-H bending vibrations are also observable, typically in the 1200-1400 cm⁻¹ region. When this compound is used as a precursor in the synthesis of other compounds, such as in the formation of a Schiff base with Rhodamine 6G hydrazide, IR spectroscopy is used to confirm the reaction by identifying the newly formed imine (C=N) bond. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching | ~3200–2500 | |

| Carbonyl (-COOH) | Stretching | ~1700 |

This table presents typical wavenumber ranges for functional groups found in derivatives of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The aromatic naphthalene core contains a system of π-electrons, which can be excited by absorbing UV or visible light. The UV-Vis spectrum of this compound typically shows absorption bands in the 200-400 nm range, corresponding to π→π* transitions. One source indicates a specific absorption maximum at 335 nm when measured in cyclohexane.

Derivatives of this compound have been investigated for their luminescence properties. researchgate.net For instance, when used as a precursor in the synthesis of carbonized polymer dots (CDs), the resulting materials exhibit tunable fluorescence. acs.orgresearchgate.net Specifically, CDs synthesized using this compound and L-methionine produced blue fluorescence. acs.orgresearchgate.net The structural variations among different dihydroxynaphthalene isomers have been shown to influence the resulting fluorescence of the synthesized CDs. acs.orgresearchgate.net

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Reference |

| Cyclohexane | 335 | |

| General Range | 200-400 |

This table summarizes the reported UV-Vis absorption maxima for this compound.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. These methods provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for unsubstituted this compound is not detailed in the provided search results, the importance of this technique is highlighted in the study of its derivatives. For example, in the characterization of a Schiff base synthesized from 2,7-dihydroxynaphthalene-1-carbaldehyde (a related isomer), X-ray crystallography was used to determine the molecular structure. nih.govresearchgate.netmdpi.com Similarly, the crystal structures of cocrystals of 2,7-dihydroxynaphthalene (B41206) with other molecules have been elucidated, revealing the role of hydroxyl groups in forming hydrogen-bonded networks. researchgate.net The study of various naphthalene-based compounds demonstrates the utility of X-ray diffraction in confirming molecular structures and understanding packing in the solid state. sioc-journal.cn

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₁₀H₈O₂), the theoretical elemental composition can be calculated from its molecular formula. thermofisher.comalfa-chemistry.comthermofisher.com

Experimental data from elemental analysis of synthesized batches of this compound or its derivatives are compared against these theoretical values to confirm the purity and identity of the compound. For instance, in the synthesis of a Schiff base derived from a dihydroxynaphthalene structure, high-resolution mass spectrometry (HRMS) was used to confirm the molecular formula by comparing the calculated and found mass-to-charge ratios (m/z). nih.govmdpi.com This technique serves as a crucial quality control step in chemical synthesis and characterization. nih.gov

**Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈O₂) **

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 74.99 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.04 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.98 |

| Total | 160.17 | 100.00 |

This table shows the calculated elemental composition based on the molecular formula of this compound.

Computational Chemistry and Theoretical Modeling of 1,7 Dihydroxynaphthalene

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are employed to understand the dynamic behavior and stable geometries of molecules. While detailed MD simulation studies specifically focused on 1,7-dihydroxynaphthalene are not extensively documented in the provided search results, the principles and applications can be inferred from studies on closely related dihydroxynaphthalene (DHN) isomers and derivatives.

MD simulations can elucidate the interactions between a molecule and its environment, such as a solvent or a biological target. For instance, simulations are used to study the diverse solubility of 2,7-dihydroxynaphthalene (B41206) (2,7-DHN) in various organic solvents by analyzing factors like solvation free energy and radial distribution functions. researchgate.net These analyses reveal that specific molecular interactions are decisive in the dissolution process. researchgate.net Such computational approaches are also applied to polyhydroxylated naphthoic acids to clarify their interactions with biological targets.

Conformational analysis, often performed using quantum chemical methods like Density Functional Theory (DFT), investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For 1,8-dihydroxynaphthalene (1,8-DHN), a combination of X-ray crystallography, NMR spectroscopy, and DFT calculations has been used to study its conformation and its capacity for intramolecular and intermolecular hydrogen bonding. researchgate.net The crystal structure of this compound has been reported, providing a basis for such computational studies. tandfonline.com The analysis of conformers is crucial as the spatial arrangement of the hydroxyl groups significantly influences the molecule's electronic properties and reactivity. tandfonline.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in describing the electronic characteristics of this compound. tandfonline.comresearchgate.net These calculations provide a deep understanding of the molecule's electronic structure, which dictates its chemical reactivity and physical properties.

Theoretical studies on dihydroxynaphthalenes, including the 1,7-isomer, have been conducted to determine their electronic properties. tandfonline.comresearchgate.net DFT analyses show that the positions of the hydroxyl groups on the naphthalene (B1677914) ring create distinct electron density profiles. These profiles influence key chemical descriptors such as frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and redox potentials. tandfonline.com The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For a series of dihydroxynaphthalene derivatives, the HOMO energy was calculated to be in the range of -5.430 eV to -5.906 eV. tandfonline.com The specific arrangement of functional groups is critical in determining interactions with biological targets. For example, in the related this compound-2-carboxylic acid, the hydroxyl groups at positions 1 and 7 are predicted to influence its acidity and redox potential, which are key to its reactivity in biological and synthetic contexts.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Reference |

|---|---|---|---|

| 4-methoxy-1-naphthol | -5.430 | - | tandfonline.com |

| 2,7-dihydroxynapthalene | -5.906 | - | tandfonline.com |

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. These predictions are often benchmarked against experimental data obtained from techniques such as UV-Vis, FT-IR, and NMR spectroscopy.

Quantum chemical methods can predict the UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. For this compound, a UV-Vis absorption maximum has been experimentally observed at 335 nm in cyclohexane. chemicalbook.com Theoretical calculations can model the energies of these transitions. For the related 2,7-DHN, calculations using the B3LYP functional with 6-31G or TZ2P basis sets have shown good agreement with experimental spectra. researchgate.net

Similarly, the vibrational frequencies corresponding to FT-IR spectra can be calculated. These calculations can confirm the presence of specific functional groups, such as the characteristic -OH stretching vibrations, which are expected in the range of ~3200–2500 cm⁻¹. The combination of computational prediction with experimental characterization using ¹H/¹³C NMR, FT-IR, and mass spectrometry provides a robust framework for structural elucidation.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a computational technique used to determine how the chemical structure of a compound influences its biological activity. This approach is crucial for designing new molecules with enhanced or specific functions.

SAR studies have been conducted on various derivatives of dihydroxynaphthalenes to understand and optimize their properties for specific applications, such as antimicrobials. mdpi.comresearchgate.net In one study, a series of dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) were synthesized from 1,5-, 1,6-, and 2,7-dihydroxynaphthalenes. mdpi.com The SAR analysis revealed that while the specific conformation of the dihydroxynaphthalene linker did not significantly affect the antimicrobial activity, properties like structural symmetry and especially lipophilicity (quantified by LogP) had a notable influence on antibacterial performance. mdpi.comresearchgate.net

Applications of 1,7 Dihydroxynaphthalene in Advanced Materials Science

Precursor in Polymer Synthesis

1,7-Dihydroxynaphthalene serves as a fundamental building block in the synthesis of various polymers. Its bifunctional nature, owing to the two hydroxyl groups, enables it to be incorporated into polymer chains, imparting unique thermal, optical, and electronic properties to the resulting materials. atomfair.com

Dihydroxynaphthalene Resins in Semiconductor Technology

While research has been conducted on dihydroxynaphthalene-based resins for semiconductor packaging, specific studies detailing the use of the 1,7-isomer are not as prevalent as those for other isomers like 2,7-dihydroxynaphthalene (B41206). For instance, resins have been developed by reacting 2,7-dihydroxynaphthalene with formaldehyde (B43269) to create tetra-functional dimeric naphthols, which are then converted into epoxy resins for semiconductor applications. researchgate.net These naphthalene-based resins are explored for their potential to offer improved thermal stability and performance in electronic packaging materials. researchgate.net

Polyesters and Polynaphthooxazines

Dihydroxynaphthalene isomers, in general, are recognized as important monomers for producing polymers such as polyesters and polynaphthooxazines. researchgate.net The incorporation of the rigid naphthalene (B1677914) structure into the polymer backbone can enhance the thermal stability and mechanical properties of these materials. While the literature points to the general use of dihydroxynaphthalenes for these polymer classes, specific detailed research focusing exclusively on this compound for polyester (B1180765) and polynaphthooxazine synthesis is an area of ongoing investigation. researchgate.net

Carbonized Polymer Dots with Tunable Fluorescence

A significant application of this compound is in the synthesis of carbonized polymer dots (CDs), which are nano-sized materials with significant potential in various fields due to their unique fluorescent properties. acs.orgnih.gov By selecting different dihydroxynaphthalene isomers, including 1,7-DHN, researchers can control the emission color of the resulting CDs. acs.orgnih.govacs.org

In a specific study, 1,7-DHN was used as a precursor along with L-methionine to synthesize blue-emitting CDs under ethanol-thermal conditions. acs.orgnih.govacs.org The structural differences between the dihydroxynaphthalene isomers influence the surface oxidation of the CDs, leading to distinct fluorescence characteristics. nih.gov This method provides a cost-effective and environmentally friendly way to produce multicolor CDs with tunable emissions. acs.orgacs.org

Table 1: Synthesis of Multicolor Carbonized Polymer Dots (CDs) using Dihydroxynaphthalene (DHN) Isomers

| DHN Isomer | Dopant | Synthesis Conditions | Resulting CD Emission Color |

| 1,7-DHN | L-methionine | Ethanol-thermal, 180 °C, 12 h | Blue |

| 1,6-DHN | L-methionine | Ethanol-thermal, 180 °C, 12 h | Green |

| 2,7-DHN | L-methionine | Ethanol-thermal, 180 °C, 12 h | Red |

This table summarizes the controlled synthesis of multicolor CDs where the choice of the DHN isomer dictates the fluorescence of the final nanoparticles. acs.orgnih.govacs.org

Intermediate in Dye and Pigment Synthesis

This compound is a valuable intermediate in the production of dyes and pigments. atomfair.comchemicalbook.com Its ability to couple with diazotized anilines allows for the formation of both monoazo and disazo derivatives, which are classes of compounds often used as colorants. chemicalbook.com The specific structure of the naphthalene core and the position of the hydroxyl groups influence the final color and properties of the resulting dye. Dihydroxynaphthalene derivatives are generally important for dye synthesis. researchgate.net Isomers like 2,7-dihydroxynaphthalene are also used as raw materials for synthesizing sulfonic acid compounds, which are key components in many dyes. chemball.comqinmuchem.com

Development of Optoelectronic Materials

The development of advanced optoelectronic materials has benefited from the use of dihydroxynaphthalene isomers. For instance, 2,7-naphthalenediol, an isomer of 1,7-DHN, has been used as a precursor in the synthesis of highly fluorescent green carbon quantum dots, which have potential applications in optoelectronic devices due to their enhanced photoelectric properties. merckmillipore.com Furthermore, this compound has been utilized as a reducing agent in the size- and spectrum-controllable synthesis of gold nanorods. researchgate.net These nanorods exhibit anisotropic surface plasmon resonance, a property that is highly dependent on their aspect ratio and is valuable for applications in optoelectronics and biomedicine. researchgate.net

Functional Materials for Sensing Applications (e.g., Uranium Detection)

Derivatives of dihydroxynaphthalenes are being explored for the creation of functional materials for chemical sensing. A notable example, although not directly using 1,7-DHN, is the synthesis of a Schiff base from 2,7-dihydroxynaphthalene-1-carbaldehyde and Rhodamine 6G hydrazide. nih.gov This compound has shown potential as a colorimetric sensor for detecting uranium in water. nih.gov The development of such sensors is crucial for environmental monitoring. While this specific example uses a derivative of 2,7-dihydroxynaphthalene, it highlights the potential of the dihydroxynaphthalene scaffold in designing ligands for specific ion detection. The broader field of ion-imprinted polymers for uranium pre-concentration also demonstrates the ongoing research into creating materials for detecting environmental contaminants. mdpi.com

Biological and Biomedical Research Applications of 1,7 Dihydroxynaphthalene

Biological Activities of 1,7-Dihydroxynaphthalene and its Derivatives

Antioxidant Properties

Dihydroxynaphthalenes (DHNs), including the 1,7-isomer, are recognized for their antioxidant capabilities, which are largely governed by the generation and stability of intermediate naphthoxyl radicals. nih.gov The position of the hydroxyl groups on the naphthalene (B1677914) ring significantly influences this activity. Studies comparing different DHN isomers have revealed that those with a β-substitution pattern, such as 2,7-DHN, tend to exhibit lower antioxidant power compared to isomers with an α-substitution pattern, like 1,8-DHN and 1,6-DHN. researchgate.netchemistryviews.org This difference is attributed to the faster hydrogen atom transfer (HAT) processes in α-substituted DHNs. researchgate.netchemistryviews.org

While direct quantitative data for 1,7-DHN is not as prevalent in comparative studies, research has shown that its derivatives, such as methyl and ethyl homologs, possess marked antioxidant properties. modares.ac.ir For instance, the antioxidant activity of allomelanin, a polymer derived from 1,8-dihydroxynaphthalene, has been extensively studied and shows significant radical scavenging activity, which can be enhanced by light exposure. nih.gov This provides a basis for understanding the antioxidant potential within the dihydroxynaphthalene class. The evaluation of antioxidant activity is often conducted using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov

Anti-inflammatory Activities

Derivatives of dihydroxynaphthalene have demonstrated potential as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory pathways. For example, certain mollugin (B1680248) derivatives, which share a naphthalene-related core structure, have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. nih.gov

Research has identified specific dihydroxynaphthalene derivatives with measurable anti-inflammatory effects. For instance, a series of mollugin derivatives were synthesized and evaluated for their ability to inhibit NF-κB transcriptional activity, with some compounds showing significant potency. nih.gov Similarly, some 1,4-naphthoquinone (B94277) derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced murine macrophage cell lines. researchgate.net

| Compound | Target/Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Mollugin Derivative (6d) | NF-κB Inhibition | 3.81 | nih.gov |

| Mollugin Derivative (4f) | NF-κB Inhibition | 18.53 | nih.gov |

| Naphthoquinone Derivative (from Talaromyces sp. SK-S009) | NO Production in RAW 264.7 cells | <26.3 | researchgate.net |

Antimicrobial Properties

The antimicrobial potential of dihydroxynaphthalene derivatives has been explored against a range of pathogens. Synthetic modifications of the dihydroxynaphthalene scaffold have led to the development of compounds with significant antibacterial and antifungal activities. One notable class of such derivatives is the dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs). mdpi.com These compounds have shown potent bacteriostatic and bactericidal action. mdpi.comresearchgate.net

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. Studies have reported MIC values for various naphthalene derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain juglone (B1673114) and naphthazarin derivatives, which are related to dihydroxynaphthalenes, have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dihydroxynaphthalene-derivative bis-QACs (5d) | S. aureus ATCC 43300 | 4 | mdpi.com |

| Dihydroxynaphthalene-derivative bis-QACs (6d) | S. aureus ATCC 43300 | 8 | mdpi.com |

| Dihydroxynaphthalene-derivative bis-QACs (5d) | E. coli ATCC 25922 | 2 | mdpi.com |

| Juglone Derivative (3al) | Clinical MRSA | 8 | frontiersin.org |

| Naphthazarin Derivative (3bg) | Clinical MRSA | 2 | frontiersin.org |

| 1-methoxy-8-hydroxynaphthalene (MHN) | Various | 25-50 mM | ijpsjournal.com |

| 1,8-dimethoxynaphthalene (DMN) | Various | 25-50 mM | ijpsjournal.com |

Anticancer Potential

A significant area of research for dihydroxynaphthalene derivatives is their potential as anticancer agents. Various synthetic derivatives have been evaluated for their cytotoxic activity against a range of human cancer cell lines. The mechanism of action can involve the inhibition of critical cellular targets, such as enzymes and signaling pathways involved in cancer cell proliferation and survival. nih.gov

The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the anticancer potency of a compound. Numerous studies have reported the IC₅₀ values of dihydroxynaphthalene and naphthoquinone derivatives against various cancer cell lines, including those from breast, colon, and lung cancers. For example, certain quinolinone derivatives bearing a dihydroxy naphthalene moiety have shown potent antiproliferative action by inhibiting the epidermal growth factor receptor (EGFR). researchgate.net

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinolinone Derivative (4a) | EGFR Inhibition | 0.064 | researchgate.net |

| Naphthoquinone-naphthol Derivative (13) | HCT116 (Colon) | 1.18 | nih.gov |

| Naphthoquinone-naphthol Derivative (13) | PC9 (Lung) | 0.57 | nih.gov |

| Juglone Derivative (56c) | MCF-7 (Breast) | 10.4 | nih.gov |

| Juglone Derivative (56c) | HT-29 (Colorectal) | 6.8 | nih.gov |

| Juglone Derivative (52) | RPMI8226 (Multiple Myeloma) | 0.57 | nih.gov |

| Lipophilic 1,4-Naphthoquinone Derivative (11a) | HT-29 (Colorectal) | 1.99 (at 48h) | nih.gov |

Role in Enzyme Substrate Specificity and Kinetics

This compound can serve as a substrate for various enzymes, allowing for the study of enzyme substrate specificity and kinetics. The Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) are fundamental parameters in enzyme kinetics, providing insights into the affinity of an enzyme for its substrate and its catalytic efficiency, respectively. libretexts.org

A notable example is the use of 2,7-dihydroxynaphthalene (B41206) (a structural isomer of 1,7-DHN) in studies of fungal prenyltransferases. In one such study, the K_m value for 2,7-DHN with a prenyltransferase from Aspergillus terreus was determined to be 324 ± 25 µM, and the k_cat was 0.026 ± 0.001 s⁻¹. researchgate.net These enzymes catalyze the regiospecific alkylation of the dihydroxynaphthalene substrate. researchgate.net Such studies are crucial for understanding the biosynthetic pathways of natural products and for the potential engineering of enzymes for novel compound synthesis.

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| Aspergillus terreus | 2,7-Dihydroxynaphthalene | 324 ± 25 | 0.026 ± 0.001 | researchgate.net |

Metabolites of Naphthalene Biotransformation

This compound is a recognized metabolite in the biotransformation of naphthalene, a polycyclic aromatic hydrocarbon. The metabolism of naphthalene is a critical area of study due to its environmental prevalence and potential toxicity. In mammals, naphthalene is initially metabolized by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-epoxide. nih.gov This epoxide can then undergo further enzymatic transformations. nih.gov